(E)-N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
Description
The compound (E)-N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a structurally complex molecule featuring:
- A central acrylamide backbone with an (E)-configuration at the double bond.
- A 6-methoxybenzo[d]thiazole moiety linked to the acrylamide nitrogen.
- A furan-2-ylmethyl substituent on the same nitrogen atom.
- A thiophen-2-yl group at the β-position of the acrylamide chain.
This compound belongs to a class of N-substituted acrylamides designed to modulate biological targets such as nicotinic acetylcholine receptors (nAChRs) or voltage-gated calcium channels (e.g., CaV2.2), which are implicated in pain signaling and cancer progression . The methoxy group on the benzothiazole ring enhances solubility and may influence binding affinity, while the thiophene and furan heterocycles contribute to π-π stacking interactions in receptor binding .
Properties
IUPAC Name |
(E)-N-(furan-2-ylmethyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S2/c1-24-14-6-8-17-18(12-14)27-20(21-17)22(13-15-4-2-10-25-15)19(23)9-7-16-5-3-11-26-16/h2-12H,13H2,1H3/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILVTURPUCFFQQ-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CO3)C(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CO3)C(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide, with the CAS number 1007226-10-9, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the current understanding of its biological activity, including synthesis, mechanism of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of 396.5 g/mol. Its structure comprises a furan moiety, a methoxybenzo[d]thiazole group, and a thiophene unit, which together contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1007226-10-9 |
| Molecular Formula | C20H16N2O3S2 |
| Molecular Weight | 396.5 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the acrylamide backbone followed by the introduction of furan and thiazole moieties. Techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are often employed to confirm the structure and purity of the synthesized product .
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, in vitro tests have shown that related benzothiazole derivatives can inhibit the proliferation of various cancer cell lines including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. The assays utilized include MTT for cell viability, flow cytometry for apoptosis detection, and Western blotting for protein expression analysis .
Key Findings:
- Cell Proliferation Inhibition : Compounds demonstrated IC50 values indicating effective inhibition of cell growth.
- Apoptotic Induction : Flow cytometry revealed increased apoptosis rates in treated cells.
- Inflammatory Response Modulation : Enzyme-linked immunosorbent assays (ELISA) indicated reduced levels of inflammatory markers such as IL-6 and TNF-α in macrophage cultures treated with these compounds .
Anti-inflammatory Activity
In addition to anticancer effects, this compound has been evaluated for its anti-inflammatory properties. Studies have shown that it can significantly reduce the expression of pro-inflammatory cytokines in macrophage models, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
- Benzothiazole Derivatives : A study synthesized several benzothiazole compounds and assessed their biological activities. One notable compound exhibited strong cytotoxicity against multiple cancer cell lines while also demonstrating anti-inflammatory effects through cytokine modulation .
- Thiophene-Based Compounds : Research on thiophene derivatives has shown their ability to target specific cancer proteins effectively, enhancing their potential as anticancer agents . The incorporation of thiophene in our compound may contribute similarly.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their pharmacological profiles:
Key Differences and Implications
Substituent Effects on Benzothiazole: The 6-methoxy group in the target compound contrasts with 6-nitro () or 6-methylsulfonyl () substituents. N-Alkylation (e.g., furan-2-ylmethyl in the target vs. methyl in DM490) reduces steric hindrance, possibly enhancing receptor binding .
Heterocyclic Variations :
- Thiophene vs. Furan : Thiophene’s sulfur atom increases lipophilicity and polarizability, favoring interactions with hydrophobic receptor pockets (e.g., CaV2.2 channels) . Furan’s oxygen atom may engage in hydrogen bonding but is less electron-rich .
- Dual Heterocycles : The target compound’s combination of thiophene (β-position) and furan (N-substituent) may synergistically modulate multiple targets, unlike simpler analogues (e.g., DM497) .
Biological Activity: Antinociceptive Activity: DM497 and DM490 show opposing modulatory effects at α7 nAChRs, with DM497 acting as a positive allosteric modulator (PAM) and DM490 as an antagonist . The target compound’s benzothiazole core may shift activity toward CaV2.2 inhibition, a mechanism seen in PAM-2 derivatives . Anticancer Potential: Compounds with 6-nitrobenzothiazole () exhibit VEGFR-2 inhibition (IC50 = 0.28–1.45 µM), while the target’s 6-methoxy group may redirect activity toward apoptosis pathways via Bcl-2 suppression .
Preparation Methods
Synthesis of 6-Methoxybenzo[d]thiazol-2-amine
The benzothiazole core is synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysis to introduce aryl groups at the 6-position. A representative procedure involves:
- Reagents : 2-Aminobenzenethiol, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, and 1,4-dioxane/water (4:1).
- Conditions : Reaction at 100°C for 12 hours under nitrogen.
- Yield : 85–90% after recrystallization from ethanol.
Key Characterization :
- ¹H NMR (DMSO-d₆) : δ 7.89 (d, J=8.5 Hz, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 6.92 (d, J=8.5 Hz, 1H, Ar-H), 3.84 (s, 3H, OCH₃).
- ESI-MS : m/z 197.1 [M+H]⁺.
N-Alkylation with Furan-2-ylmethyl Bromide
The 2-amino group of 6-methoxybenzo[d]thiazole is alkylated using furan-2-ylmethyl bromide under basic conditions:
- Reagents : 6-Methoxybenzo[d]thiazol-2-amine, furan-2-ylmethyl bromide, K₂CO₃, DMF.
- Conditions : Stirring at 60°C for 6 hours.
- Yield : 78% after column chromatography (hexane/ethyl acetate 3:1).
Key Characterization :
- ¹H NMR (CDCl₃) : δ 7.52 (d, J=8.5 Hz, 1H, Ar-H), 7.21 (s, 1H, Ar-H), 6.88 (d, J=8.5 Hz, 1H, Ar-H), 4.65 (s, 2H, CH₂), 3.91 (s, 3H, OCH₃), 6.32–6.45 (m, 2H, furan-H).
Preparation of (E)-3-(Thiophen-2-yl)acryloyl Chloride
The acryloyl chloride intermediate is synthesized via Friedel-Crafts acylation:
- Reagents : Thiophene-2-carbaldehyde, malonyl chloride, AlCl₃, CH₂Cl₂.
- Conditions : 0°C to room temperature, 4 hours.
- Yield : 82% after distillation.
Key Characterization :
- IR (KBr) : 1715 cm⁻¹ (C=O stretch).
- ¹H NMR (CDCl₃) : δ 7.68 (d, J=15.4 Hz, 1H, CH=), 7.42 (d, J=5.1 Hz, 1H, thiophene-H), 7.12–7.25 (m, 2H, thiophene-H), 6.45 (d, J=15.4 Hz, 1H, CH=).
Coupling to Form (E)-N-(Furan-2-ylmethyl)-N-(6-Methoxybenzo[d]thiazol-2-yl)-3-(Thiophen-2-yl)acrylamide
The final acrylamide is formed via Schotten-Baumann reaction:
- Reagents : N-(Furan-2-ylmethyl)-6-methoxybenzo[d]thiazol-2-amine, (E)-3-(thiophen-2-yl)acryloyl chloride, pyridine, THF.
- Conditions : 0°C to 20°C, 2 hours, followed by acidification with HCl.
- Yield : 73–75% after recrystallization from toluene.
Key Characterization :
- ¹H NMR (DMSO-d₆) : δ 9.28 (s, 1H, NH), 7.85 (d, J=15.4 Hz, 1H, CH=), 7.61 (s, 1H, Ar-H), 7.10–7.43 (m, 6H, Ar-H, thiophene-H), 6.32–6.45 (m, 2H, furan-H), 4.65 (s, 2H, CH₂), 3.84 (s, 3H, OCH₃).
- ¹³C NMR (CDCl₃) : δ 165.4 (C=O), 161.1 (C=N), 138.3–126.8 (aromatic carbons), 97.9 (CH₂).
- HPLC Purity : 99.66%.
Stereochemical Control and Optimization
The E-configuration of the acrylamide is ensured by:
- Low-temperature acylation (0–5°C) to minimize isomerization.
- Use of bulky bases (e.g., pyridine) to stabilize the transition state.
- Crystallization-driven purification to isolate the E-isomer.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Q & A
Q. Precursor preparation :
Q. Coupling reactions :
- Amide bond formation between precursors using EDCI/HOBt in DMF under inert conditions .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Cyclization | 65–75 | >90% |
| Coupling | 50–60 | >85% |
Q. How is the compound characterized post-synthesis?
- Answer : Essential techniques include:
-
1H/13C NMR : Confirm regiochemistry and stereochemistry (e.g., E-configuration of acrylamide) .
-
FT-IR : Identify amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends .
-
HPLC : Assess purity (>95% for biological assays) .
Note : Use deuterated DMSO for NMR to resolve exchangeable protons (e.g., NH) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Answer : Key factors include:
-
Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but may require strict anhydrous conditions .
-
Catalysts : Use 4-dimethylaminopyridine (DMAP) to accelerate acylation .
-
Temperature control : Maintain 0–5°C during acryloyl chloride addition to minimize side reactions .
-
Workup strategies : Liquid-liquid extraction (ethyl acetate/water) removes unreacted reagents .
Case Study : Replacing triethylamine with N,N-diisopropylethylamine increased coupling yield by 15% .
Q. How should structure-activity relationship (SAR) studies be designed for this compound?
- Answer : Focus on systematic substituent variation:
-
Thiophene vs. furan : Compare electronic effects on bioactivity by synthesizing analogs with phenyl or pyridine replacements .
-
Methoxy group position : Test 5-methoxy or 7-methoxy benzo[d]thiazole derivatives to evaluate steric effects .
-
Acrylamide geometry : Synthesize Z-isomer to assess stereochemical impact on target binding .
Data Analysis : Use IC₅₀ values (e.g., anticancer assays) and molecular docking to correlate substituents with activity .
Q. How can contradictions in biological activity data across studies be resolved?
- Answer : Address variability via:
-
Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls .
-
Purity verification : Re-test compounds with ≥95% purity (HPLC) to exclude impurities as confounding factors .
-
Mechanistic studies : Employ SPR or ITC to quantify binding affinities for target proteins (e.g., kinases) .
Example : Discrepancies in antimicrobial activity were resolved by confirming compound stability in culture media via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
